molecular formula C4H10ClNO2S B3381706 N-methyl-N-propylsulfamoyl chloride CAS No. 263169-12-6

N-methyl-N-propylsulfamoyl chloride

Cat. No.: B3381706
CAS No.: 263169-12-6
M. Wt: 171.65 g/mol
InChI Key: MHIVSJQHEDZPPG-UHFFFAOYSA-N
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Description

This class of compounds is typically reactive and utilized in synthetic organic chemistry for introducing sulfamoyl groups into target molecules.

Properties

IUPAC Name

N-methyl-N-propylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO2S/c1-3-4-6(2)9(5,7)8/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIVSJQHEDZPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263169-12-6
Record name N-methyl-N-propylsulfamoyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-N-propylsulfamoyl chloride can be synthesized through the reaction of N-methyl-N-propylamine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

N-methyl-N-propylamine+Chlorosulfonic acidN-methyl-N-propylsulfamoyl chloride+Hydrogen chloride\text{N-methyl-N-propylamine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrogen chloride} N-methyl-N-propylamine+Chlorosulfonic acid→N-methyl-N-propylsulfamoyl chloride+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in specialized reactors. The process includes the careful addition of chlorosulfonic acid to N-methyl-N-propylamine under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-propylsulfamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-propylsulfonamide and hydrogen chloride.

Common Reagents and Conditions:

    Amines: Reacts with primary or secondary amines under mild conditions to form sulfonamide derivatives.

    Alcohols: Reacts with alcohols in the presence of a base to form sulfonate esters.

    Thiols: Reacts with thiols to form sulfonothioate derivatives.

Major Products Formed:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

N-methyl-N-propylsulfamoyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into molecules.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-propylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Structural and Molecular Features

Key structural differences among sulfamoyl chlorides arise from substituents on the nitrogen atom. Below is a comparison with analogs from the evidence:

Compound Molecular Formula Substituents Molecular Weight (g/mol)
N-methyl-N-propylsulfamoyl chloride (hypothetical) C₄H₁₁ClNO₂S Methyl, Propyl ~168.65 (calculated)
N-(cyclopropylmethyl)-N-propylsulfamoyl chloride C₇H₁₄ClNO₂S Propyl, Cyclopropylmethyl 211.71
N-(1-Cyclopropylethyl)-N-methylsulfamoyl chloride C₆H₁₂ClNO₂S Methyl, 1-Cyclopropylethyl 197.68
N-(Cyclopropylmethyl)-N-methylsulfamoyl chloride C₅H₁₀ClNO₂S Methyl, Cyclopropylmethyl 183.66

Key Observations :

  • Molecular weight increases with bulkier substituents (e.g., cyclopropylmethyl vs. methyl).

Physicochemical Properties

Limited data are available for boiling points or solubility. However, trends can be inferred:

  • This compound : Likely a liquid at room temperature, similar to analogs like (storage at ambient conditions inferred).

Biological Activity

N-methyl-N-propylsulfamoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its sulfamoyl functional group, which is known for its role in various biological activities. The compound's chemical formula is C4H10ClN1O2SC_4H_{10}ClN_1O_2S, with a molecular weight of approximately 173.65 g/mol. The presence of the methyl and propyl groups enhances its lipophilicity, potentially improving membrane permeability and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structural features suggest efficacy against specific bacterial strains and possibly fungi. Preliminary studies have shown that compounds with similar sulfamoyl structures often interact with bacterial enzymes or receptors, disrupting metabolic processes essential for bacterial survival.

Table 1: Comparison of Antimicrobial Activity

Compound NameCAS NumberActivity AgainstReference
This compoundTBDGram-positive bacteria
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride1389310-04-6Various bacteria

The antimicrobial action of this compound is believed to involve the inhibition of folate synthesis, a critical pathway in bacteria. Similar compounds have been shown to inhibit dihydropteroate synthase, an enzyme involved in the folate biosynthesis pathway. This inhibition leads to the depletion of folate levels necessary for nucleic acid synthesis, ultimately resulting in bacterial cell death .

Study on Anticancer Activity

A notable study examined the effects of sulfamoyl derivatives on cancer cell lines. The results indicated that certain modifications in the sulfamoyl structure could enhance anticancer properties. For instance, compounds with additional aromatic substitutions showed increased potency against breast cancer cell lines (MDA-MB231) compared to their non-substituted counterparts .

Table 2: Anticancer Activity Data

Compound NameCell Line TestedGI50 (µM)Reference
This compoundMDA-MB231TBD
Sulfamoyl benzamidothiazole derivativeMDA-MB4684.18

Synthesis and Application

The synthesis of this compound typically involves the reaction of N-methylpropylamine with chlorosulfonic acid or other sulfonamide precursors. This synthetic route allows for the production of various derivatives with tailored biological activities.

Applications extend beyond antimicrobial uses; the compound is also being explored for its potential in agrochemicals due to its ability to inhibit plant pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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